molecular formula C18H17N3O2S B11437962 (Z)-5-(hydroxymethyl)-8-methyl-2-(p-tolylimino)-2H-pyrano[2,3-c]pyridine-3-carbothioamide

(Z)-5-(hydroxymethyl)-8-methyl-2-(p-tolylimino)-2H-pyrano[2,3-c]pyridine-3-carbothioamide

Cat. No.: B11437962
M. Wt: 339.4 g/mol
InChI Key: ZRFAYJVACVCDOS-UHFFFAOYSA-N
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Description

(2Z)-5-(hydroxymethyl)-8-methyl-2-[(4-methylphenyl)imino]-2H-pyrano[2,3-c]pyridine-3-carbothioamide is a complex organic compound with a unique structure that includes a pyrano[2,3-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-5-(hydroxymethyl)-8-methyl-2-[(4-methylphenyl)imino]-2H-pyrano[2,3-c]pyridine-3-carbothioamide typically involves multi-step organic reactions. The starting materials often include substituted pyridines and phenylamines, which undergo condensation reactions to form the imino group. The hydroxymethyl and carbothioamide groups are introduced through subsequent functionalization steps. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

(2Z)-5-(hydroxymethyl)-8-methyl-2-[(4-methylphenyl)imino]-2H-pyrano[2,3-c]pyridine-3-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the imino group can produce primary or secondary amines.

Scientific Research Applications

(2Z)-5-(hydroxymethyl)-8-methyl-2-[(4-methylphenyl)imino]-2H-pyrano[2,3-c]pyridine-3-carbothioamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is investigated for potential therapeutic uses, such as antimicrobial or anticancer properties.

    Medicine: Research focuses on its potential as a drug candidate, exploring its efficacy and safety in preclinical studies.

    Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-5-(hydroxymethyl)-8-methyl-2-[(4-methylphenyl)imino]-2H-pyrano[2,3-c]pyridine-3-carbothioamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Pathways involved could include inhibition of enzyme activity or alteration of signal transduction processes, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-2-methylpropiophenone
  • Bromomethyl methyl ether

Uniqueness

Compared to similar compounds, (2Z)-5-(hydroxymethyl)-8-methyl-2-[(4-methylphenyl)imino]-2H-pyrano[2,3-c]pyridine-3-carbothioamide stands out due to its unique pyrano[2,3-c]pyridine core and the presence of multiple functional groups

Properties

Molecular Formula

C18H17N3O2S

Molecular Weight

339.4 g/mol

IUPAC Name

5-(hydroxymethyl)-8-methyl-2-(4-methylphenyl)iminopyrano[2,3-c]pyridine-3-carbothioamide

InChI

InChI=1S/C18H17N3O2S/c1-10-3-5-13(6-4-10)21-18-15(17(19)24)7-14-12(9-22)8-20-11(2)16(14)23-18/h3-8,22H,9H2,1-2H3,(H2,19,24)

InChI Key

ZRFAYJVACVCDOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C(=NC=C3CO)C)C(=S)N

Origin of Product

United States

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